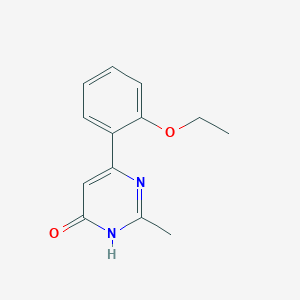
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, also known as 6-EPMPO, is an organic compound with a wide range of applications in research and industry. Its unique properties make it an ideal candidate for a variety of uses, from drug synthesis to industrial production.
Scientific Research Applications
Antiviral Activity : A study on 2,4-Diamino-6-hydroxypyrimidines substituted with various groups, including compounds similar to 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, highlighted their potential antiviral activity. These compounds showed inhibitory effects against retrovirus replication in cell culture, with some derivatives exhibiting significant activity against human immunodeficiency virus (HIV) (Hocková et al., 2003).
Corrosion Inhibition : Research on spiropyrimidinethiones, structurally similar to 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These inhibitors acted as mixed inhibitors and their adsorption on mild steel followed Langmuir's adsorption isotherm (Yadav et al., 2015).
Synthesis and Evaluation of Analgesic and Anti-inflammatory Agents : A study on 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which are structurally related, showed potential as analgesic and anti-inflammatory agents. Some compounds in this study were found to be more potent than standard drugs with low ulcer indices (Chhabria et al., 2007).
Chemical Synthesis and Structural Analysis : Studies have been conducted on the synthesis of various pyrimidine derivatives, including thienopyrimidines and pyrazolopyrimidine. These investigations provide insights into the chemical synthesis processes and potential applications of these compounds (El-Dean & Abdel-Moneam, 2002).
Electrochemical and Quantum Studies : Research on thiopyrimidine derivatives, including those structurally related to 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol, explored their role as corrosion inhibitors. The studies included electrochemical impedance spectroscopy and potentiodynamic polarization methods, providing a deeper understanding of their interaction with metal surfaces (Singh et al., 2016).
Synthesis of Antitumor Agents : A study outlined the synthesis process of dasatinib, an antitumor agent, starting from 2-chloro-6-methylaniline and involving various pyrimidine derivatives in the intermediate stages. This research provides insights into the pharmaceutical applications of such compounds (Zang Jia-liang et al., 2009).
properties
IUPAC Name |
4-(2-ethoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-12-7-5-4-6-10(12)11-8-13(16)15-9(2)14-11/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOGSCKBXFXKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)
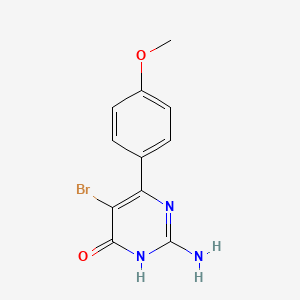
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
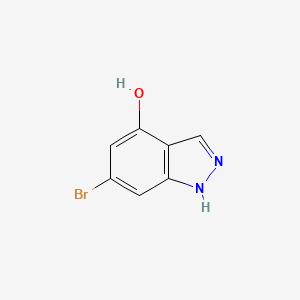
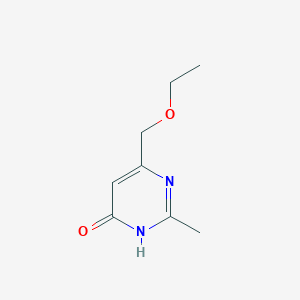
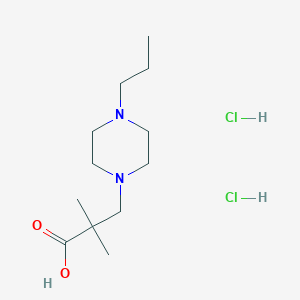
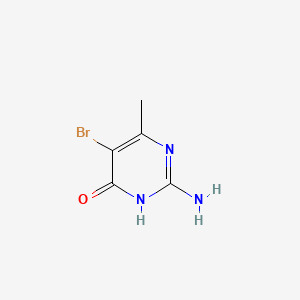



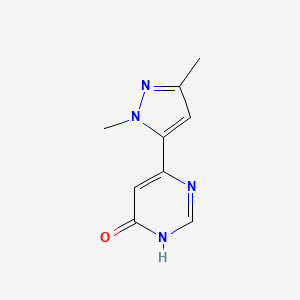
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)